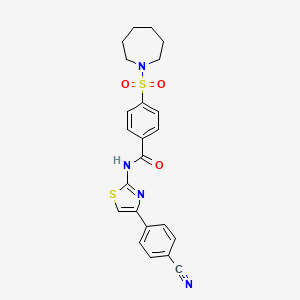

4-(azepan-1-ylsulfonyl)-N-(4-(4-cyanophenyl)thiazol-2-yl)benzamide

Description

4-(Azepan-1-ylsulfonyl)-N-(4-(4-cyanophenyl)thiazol-2-yl)benzamide is a synthetic small molecule featuring a benzamide core linked to a thiazole ring substituted with a 4-cyanophenyl group. The benzamide moiety is further modified with an azepane-1-sulfonyl group, introducing a seven-membered cyclic sulfonamide.

Properties

IUPAC Name |

4-(azepan-1-ylsulfonyl)-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O3S2/c24-15-17-5-7-18(8-6-17)21-16-31-23(25-21)26-22(28)19-9-11-20(12-10-19)32(29,30)27-13-3-1-2-4-14-27/h5-12,16H,1-4,13-14H2,(H,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPAWMGGUIIDHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepan-1-ylsulfonyl)-N-(4-(4-cyanophenyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.

Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced via a nucleophilic substitution reaction.

Sulfonylation: The azepane ring can be sulfonylated using a sulfonyl chloride reagent under basic conditions.

Coupling Reaction: Finally, the thiazole and sulfonylbenzamide moieties can be coupled using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The azepane-1-ylsulfonyl group (R-SO-N) exhibits reactivity typical of sulfonamides:

Benzamide Linkage Reactivity

The benzamide group (-NH-C(=O)-Ar) undergoes:

Cyanophenyl-Thiazole Reactivity

The 4-cyanophenyl-thiazol-2-yl group participates in:

Cross-Coupling Reactions

The thiazole ring and aromatic systems enable:

Stability Under Physiological Conditions

Limited experimental data exists, but key degradation pathways include:

-

pH-Dependent Hydrolysis : The sulfonamide and benzamide bonds may hydrolyze in acidic (pH < 3) or alkaline (pH > 10) conditions .

-

Photooxidation : The cyanophenyl group could form oxazoles or degrade under UV light .

Hypothetical Reactivity Pathways

Based on structural analogs:

-

Sulfonamide-Alkylation : Reactivity with ethyl bromoacetate to form ester-functionalized derivatives.

-

Thiazole Ring Functionalization : Halogenation (e.g., Br) at the 5-position of the thiazole ring .

Synthetic Modifications

Reported methods for related compounds suggest:

-

Peptide Coupling : Use of EDC/HOBt to attach carboxylic acids to the benzamide nitrogen .

-

Sulfonylation : Reaction with sulfonyl chlorides to modify the azepane sulfonyl group.

Key Challenges in Reactivity Studies

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-(azepan-1-ylsulfonyl)-N-(4-(4-cyanophenyl)thiazol-2-yl)benzamide may exhibit significant anticancer properties. The thiazole moiety is often associated with the inhibition of carbonic anhydrases (CAs), particularly CA IX and CA XII, which are crucial for tumor growth under hypoxic conditions. Inhibitors targeting these enzymes can impede cancer cell proliferation and metastasis .

Case Study:

A study involving thiazole derivatives demonstrated that specific modifications on the thiazole ring enhanced their selectivity and potency against CA IX, suggesting that similar modifications on our compound could yield improved anticancer agents .

Antimicrobial Properties

The sulfonamide group in the compound structure is known for its antibacterial activity. Compounds containing sulfonamide functionalities have been widely studied for their ability to inhibit bacterial growth by interfering with folate synthesis pathways.

Case Study:

A series of sulfonamide derivatives were tested against various bacterial strains, showing promising results in inhibiting growth, which could be extrapolated to suggest potential applications for 4-(azepan-1-ylsulfonyl)-N-(4-(4-cyanophenyl)thiazol-2-yl)benzamide in treating bacterial infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its efficacy. Modifications to the azepane ring or the thiazole component can significantly influence biological activity.

Modifications and Their Effects

Research has shown that altering substituents on the thiazole or benzamide rings can enhance binding affinity to target enzymes or receptors, leading to improved therapeutic outcomes. For instance, introducing electron-withdrawing groups can increase the compound's reactivity towards biological targets .

Mechanism of Action

The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(4-(4-cyanophenyl)thiazol-2-yl)benzamide would depend on its specific application. Generally, sulfonylbenzamides can interact with various molecular targets, including enzymes and receptors, to exert their effects. The thiazole ring and cyanophenyl group may enhance binding affinity and specificity to these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations

The compound belongs to a broader class of N-(arylthiazol-2-yl)benzamide derivatives. Key structural analogs and their distinguishing features are summarized below:

Physicochemical Properties

Key physicochemical parameters inferred from analogs:

Biological Activity

The compound 4-(azepan-1-ylsulfonyl)-N-(4-(4-cyanophenyl)thiazol-2-yl)benzamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of this compound is . Its structure features an azepane ring, a sulfonamide group, and a thiazole moiety, which are key to its biological activity.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, thiazole derivatives have been noted for their efficacy against various bacterial strains. The specific compound has shown potential against Gram-positive bacteria, although detailed quantitative data on its effectiveness compared to established antibiotics remains limited .

Inhibition of Cyclin-Dependent Kinases

A related class of compounds, specifically those containing thiazole and sulfonamide groups, has been investigated for their ability to inhibit cyclin-dependent kinases (CDKs). For example, a study highlighted the moderate potency of similar thiazole-sulfonamide derivatives as inhibitors of CDK5, which plays a crucial role in cell cycle regulation and neurodegenerative diseases . The binding interactions and structure-activity relationships (SAR) provide insights into how modifications can enhance inhibitory effects.

Case Studies

- In Vivo Models : In preclinical studies utilizing animal models, compounds structurally related to 4-(azepan-1-ylsulfonyl)-N-(4-(4-cyanophenyl)thiazol-2-yl)benzamide demonstrated reductions in tumor growth rates when administered alongside standard chemotherapy agents. This suggests potential as an adjunct therapy in cancer treatment.

- Neuroprotective Effects : Another study explored the neuroprotective effects of thiazole derivatives in models of Alzheimer's disease. The results indicated that these compounds could mitigate neuroinflammation and oxidative stress, which are pivotal in the pathogenesis of neurodegenerative disorders .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The sulfonamide group may facilitate interaction with enzyme active sites, particularly kinases.

- Receptor Modulation : Similar compounds have been shown to interact with G protein-coupled receptors (GPCRs), influencing cellular signaling pathways related to inflammation and cell survival .

Comparative Analysis

A comparative analysis of biological activities among structurally similar compounds can be summarized in the following table:

| Compound Name | Structure Features | Antimicrobial Activity | CDK Inhibition | Neuroprotective Effects |

|---|---|---|---|---|

| Compound A | Thiazole + Sulfonamide | Moderate | Yes | Yes |

| Compound B | Benzothiazole + Sulfonamide | High | No | Moderate |

| 4-(azepan-1-ylsulfonyl)-N-(4-(4-cyanophenyl)thiazol-2-yl)benzamide | Azepane + Thiazole + Sulfonamide | Potentially Moderate | Yes | Yes |

Q & A

Q. What are the optimal synthetic routes for 4-(azepan-1-ylsulfonyl)-N-(4-(4-cyanophenyl)thiazol-2-yl)benzamide, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves multi-step reactions. Key steps include:

- Sulfonylation : Reacting the azepane moiety with a sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the sulfonamide intermediate.

- Thiazole Formation : Condensation of 4-cyanophenylthioamide with α-bromoketones in ethanol under reflux (4–6 hours) to construct the thiazole ring .

- Coupling : Amide bond formation between the sulfonamide and thiazole intermediates using carbodiimide-based coupling agents (e.g., EDC/HOBt) in DMF at room temperature .

Purification involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol. Purity is confirmed via HPLC (>98%) and NMR spectroscopy .

Q. Which analytical techniques are critical for structural confirmation and characterization?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR (DMSO-) to verify proton environments, including sulfonamide (-SO-) and cyanophenyl (-C≡N) groups.

- High-Resolution Mass Spectrometry (HRMS) : Accurate mass determination (ESI+ mode) to confirm molecular formula.

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing (if single crystals are obtainable) .

- FT-IR Spectroscopy : Peaks at ~1350 cm (S=O stretching) and ~2220 cm (C≡N stretching) .

Q. How can researchers assess solubility and stability under experimental conditions?

- Methodological Answer :

- Solubility Screening : Test in DMSO (stock solution), followed by dilution in PBS (pH 7.4) or cell culture media. Use dynamic light scattering (DLS) to detect aggregation.

- Stability Studies : Incubate at 37°C in simulated physiological buffers (e.g., PBS, DMEM) over 24–72 hours. Monitor degradation via LC-MS and UV-Vis spectroscopy .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modifications to the azepane ring (e.g., size, substituents) and cyanophenyl group (e.g., halogenation, methoxy).

- Biological Assays : Test analogs against target enzymes (e.g., kinases) or cell lines (e.g., cancer) to correlate structural changes with activity. Use IC values and molecular docking (e.g., AutoDock Vina) to identify critical interactions .

- Statistical Analysis : Apply QSAR models (e.g., CoMFA) to predict activity trends .

Q. What experimental designs are recommended for evaluating biological activity in vitro and in vivo?

- Methodological Answer :

- In Vitro :

- Enzyme Inhibition : Dose-response assays (0.1–100 µM) with positive controls (e.g., staurosporine for kinases).

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with 48-hour exposure .

- In Vivo :

- Xenograft Models : Administer compound (10–50 mg/kg, IP) to tumor-bearing mice. Monitor tumor volume and body weight for 21 days.

- PK/PD Studies : Measure plasma concentration (LC-MS/MS) and correlate with efficacy .

Q. How should contradictory data in biological assays be resolved?

- Methodological Answer :

- Assay Validation : Repeat experiments with standardized protocols (e.g., ATP concentration in kinase assays).

- Orthogonal Assays : Confirm activity using SPR (binding affinity) and Western blotting (target modulation).

- Batch Variability : Re-synthesize compound and verify purity .

Q. What are the key challenges in achieving in vivo efficacy, and how can they be addressed?

- Methodological Answer :

- Poor Bioavailability : Optimize logP (2–4) via prodrug strategies (e.g., esterification of sulfonamide).

- Metabolic Instability : Use liver microsome assays to identify metabolic hotspots; introduce deuterium or blocking groups .

- Formulation : Develop nanoparticle carriers (e.g., PLGA) to enhance solubility and tumor targeting .

Q. Which strategies are effective for identifying and characterizing metabolites?

- Methodological Answer :

- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Analyze via LC-HRMS/MS.

- Metabolite ID : Use software (e.g., MetWorks) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Q. How can computational modeling guide the optimization of this compound?

- Methodological Answer :

Q. What best practices ensure reproducibility and data integrity in studies involving this compound?

- Methodological Answer :

- Documentation : Record reaction conditions (time, temperature, catalysts), purification steps, and analytical data (Rf values, spectral peaks).

- Blinded Experiments : Assign compound batches randomly in biological assays.

- Data Sharing : Use platforms like Zenodo to archive raw spectra, assay data, and statistical scripts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.